Crystal Packing Differentiation: Orthorhombic P212121 vs. Monoclinic Systems in Nitro versus Methoxy Acridinediones
The 3,3,6,6‑tetramethyl analog of the target compound (NTHA) crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 5.9716 Å, b = 18.0476 Å, c = 19.2445 Å, V = 2074.04 ų, Z = 4, and Dcal = 1.263 Mg m⁻³ [1]. In contrast, the corresponding 4‑methoxyphenyl derivative crystallizes in the monoclinic space group P21/n with a = 8.628 Å, b = 10.912 Å, c = 22.425 Å, β = 90.786°, V = 2111.1 ų, and Dcal = 1.365 Mg m⁻³ [2]. The orthorhombic→monoclinic switch highlights the nitro group's ability to direct distinct hydrogen‑bonding networks and packing motifs, directly influencing solubility, mechanical stability, and formulation behavior.
| Evidence Dimension | Crystal system, space group, and unit cell parameters |
|---|---|
| Target Compound Data | Orthorhombic, P212121, a=5.9716 Å, b=18.0476 Å, c=19.2445 Å, V=2074.04 ų, Dcal=1.263 Mg m⁻³ |
| Comparator Or Baseline | 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione: Monoclinic, P21/n, a=8.628 Å, b=10.912 Å, c=22.425 Å, β=90.786°, V=2111.1 ų, Dcal=1.365 Mg m⁻³ |
| Quantified Difference | Different crystal system (orthorhombic vs monoclinic); ~41% reduction in unit cell a-axis; ~14% higher calculated density for methoxy analog |
| Conditions | Single-crystal X‑ray diffraction at standard ambient conditions |
Why This Matters
Distinct crystal packing directly impacts solid‑state stability, solubility, and downstream formulation—critical parameters for procurement and experimental reproducibility.
- [1] Thiruvalluvar, A.; Subramanyam, M.; et al. Synthesis and characterization of 9-(4-nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)acridinedione and its methoxyphenyl derivative. J. Chem. Crystallogr. 2005, 35, 103–109. View Source
- [2] Thiruvalluvar, A.; Subramanyam, M.; et al. (2005) – methoxyphenyl derivative data from same publication. View Source
